molecular formula C17H20O3 B4965264 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene

Cat. No.: B4965264
M. Wt: 272.34 g/mol
InChI Key: HNJLLWRBDMIMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a methoxyphenoxy group attached to an ethoxy chain, which is further connected to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 4-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-methoxyphenol
  • 4-(2-methoxyethyl)phenol
  • 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene

Uniqueness

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is unique due to its specific structural features, such as the combination of a methoxyphenoxy group with a dimethylbenzene ring. This unique structure imparts specific chemical and physical properties that distinguish it from similar compounds .

Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-13-4-5-17(12-14(13)2)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJLLWRBDMIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.